molecular formula C10H19NO2 B1418927 3-(2-Methylpiperidin-1-yl)butanoic acid CAS No. 860229-00-1

3-(2-Methylpiperidin-1-yl)butanoic acid

Cat. No. B1418927
CAS RN: 860229-00-1
M. Wt: 185.26 g/mol
InChI Key: LICCVDJZFCJLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Methylpiperidin-1-yl)butanoic acid” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(2-Methylpiperidin-1-yl)butanoic acid” consists of a piperidine ring attached to a butanoic acid group . The piperidine ring contains a nitrogen atom and five carbon atoms, while the butanoic acid group contains a carboxyl group (COOH) attached to a three-carbon chain .

Scientific Research Applications

Medicine

In the medical field, 3-(2-Methylpiperidin-1-yl)butanoic acid is being explored for its potential therapeutic applications. Due to its structural similarity to piperidine, a compound found in various pharmacologically active molecules, it may serve as a precursor or an intermediate in the synthesis of new drugs .

Agriculture

Agricultural research has investigated the use of 3-(2-Methylpiperidin-1-yl)butanoic acid in the development of novel pesticides or growth regulators. Its piperidine backbone could be useful in creating compounds that affect plant growth or pest behavior .

Industry

Industrial applications of 3-(2-Methylpiperidin-1-yl)butanoic acid include its role as a chemical intermediate in the synthesis of more complex organic compounds. Its reactivity and structural features make it a valuable building block in organic synthesis .

properties

IUPAC Name

3-(2-methylpiperidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-5-3-4-6-11(8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICCVDJZFCJLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpiperidin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.